molecular formula C21H18N2O4 B2528689 methyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)benzoate CAS No. 933205-27-7

methyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)benzoate

Cat. No.: B2528689
CAS No.: 933205-27-7
M. Wt: 362.385
InChI Key: IGZRAFUUFWNKRY-UHFFFAOYSA-N
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Description

Methyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)benzoate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a dihydropyridine ring, and a benzoate ester

Properties

IUPAC Name

methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-27-21(26)16-9-11-17(12-10-16)22-19(24)18-8-5-13-23(20(18)25)14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZRAFUUFWNKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)benzoate typically involves a multi-step process. One common method starts with the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone. The final step involves the reaction of this intermediate with 4-aminobenzoic acid under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)benzoate exhibits promising anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases and modulating p53 expression levels. For instance, derivatives with similar structures demonstrated cytotoxic effects against multiple cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Case Study:
A study evaluated the effects of related compounds on human colorectal carcinoma cells (HCT116). Results indicated significant cytotoxicity with IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting a potential for this compound in cancer therapy .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal strains by disrupting cellular membranes and inhibiting essential metabolic pathways.

Case Study:
In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The industrial production may utilize optimized methods such as continuous flow reactors to enhance yield and purity.

Synthetic Route Overview

  • Starting Materials: Benzylamine and methyl acrylate.
  • Reflux Reaction: Formation of an intermediate through nucleophilic addition.
  • Cyclization: Involves the formation of the dihydropyridine ring under basic conditions.
  • Amidation: Reaction with benzoic acid derivatives to form the final product.

Mechanism of Action

The mechanism of action of methyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar in structure but lacks the amido and benzoate groups.

    Methyl 4-(1-oxoisoindolin-2-yl)benzoate: Contains an isoindolinone ring instead of the dihydropyridine ring.

Uniqueness

Methyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dihydropyridine core, which is known for its biological relevance. The synthesis typically involves:

  • Starting Materials : Benzylamine and methyl acrylate.
  • Reactions :
    • Addition Reaction : Benzylamine reacts with methyl acrylate to form an intermediate.
    • Cyclization : This intermediate undergoes cyclization to form the dihydropyridine structure in the presence of sodium methoxide in methanol.

This synthetic pathway not only highlights the compound's intricate design but also sets the stage for its evaluation in biological systems.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings :

  • The compound demonstrated bactericidal activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM for Gram-positive bacteria .
  • Comparative studies showed that it outperformed traditional antibiotics like ciprofloxacin in specific assays, indicating potential as an alternative treatment option .

Anticancer Activity

Research has shown promising anticancer properties associated with this compound. It has been noted for inducing apoptosis in cancer cell lines, specifically:

  • Mechanism of Action : The compound appears to interfere with cellular pathways involved in cancer progression, potentially through the inhibition of protein synthesis and nucleic acid production .
  • Cytotoxicity Studies : In vitro assays revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key insights include:

Structural FeatureEffect on Activity
Dihydropyridine CoreEssential for antimicrobial and anticancer activity
Benzyl GroupEnhances interaction with biological targets
Amido GroupContributes to stability and solubility

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • In Vitro Studies : A study demonstrated that derivatives of methyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine) showed significant inhibition of biofilm formation in MRSA strains, suggesting its utility in treating resistant infections .
  • Animal Models : Preliminary animal studies indicated that administration of this compound resulted in reduced tumor sizes in xenograft models, supporting its further investigation as an anticancer agent .

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